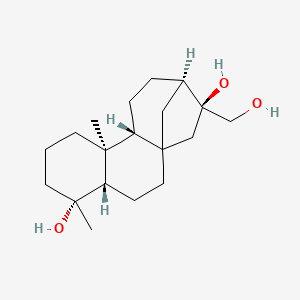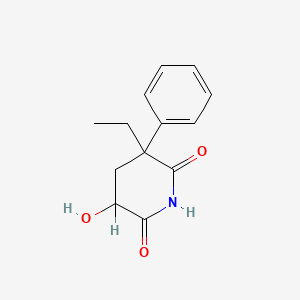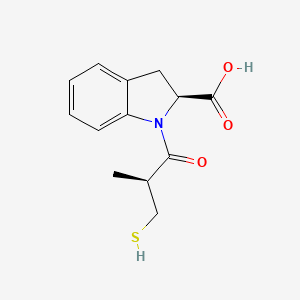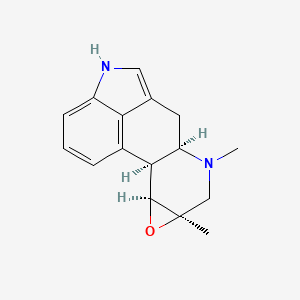
1,3-Dimethyl-7-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-7-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione is a derivative of theophylline, a well-known methylxanthine drug. The molecular formula of this compound is C₁₂H₁₇N₅O₃, and it has a molecular weight of 279.30 g/mol . This compound is characterized by the presence of a morpholine ring attached to the theophylline structure, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-7-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione typically involves the reaction of theophylline with morpholine in the presence of a suitable catalyst. One common method involves the use of a coupling reaction between theophylline and morpholine under basic conditions, often using reagents such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the final compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethyl-7-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The morpholine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the morpholine ring .
Applications De Recherche Scientifique
1,3-Dimethyl-7-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Industry: It is used in the development of pharmaceuticals and as a reference compound in analytical chemistry.
Mécanisme D'action
The mechanism of action of 1,3-Dimethyl-7-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione is similar to that of theophylline. It acts as a phosphodiesterase inhibitor, leading to an increase in cyclic AMP levels within cells. This results in the relaxation of smooth muscle, particularly in the bronchial airways, and has anti-inflammatory effects. The compound also blocks adenosine receptors, which contributes to its bronchodilator and central nervous system stimulant effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Theophylline: A methylxanthine drug used to treat respiratory diseases.
Caffeine: Another methylxanthine with stimulant effects.
Theobromine: Found in cocoa, with similar pharmacological properties.
Uniqueness
1,3-Dimethyl-7-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to other methylxanthines. This structural modification can enhance its solubility, stability, and potentially its therapeutic efficacy .
Propriétés
Numéro CAS |
5089-89-4 |
|---|---|
Formule moléculaire |
C12H17N5O3 |
Poids moléculaire |
279.3 g/mol |
Nom IUPAC |
1,3-dimethyl-7-(morpholin-4-ylmethyl)purine-2,6-dione |
InChI |
InChI=1S/C12H17N5O3/c1-14-10-9(11(18)15(2)12(14)19)17(7-13-10)8-16-3-5-20-6-4-16/h7H,3-6,8H2,1-2H3 |
Clé InChI |
HGLLQAPXHCAZBP-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CN3CCOCC3 |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CN3CCOCC3 |
melting_point |
177.0 °C |
| 5089-89-4 | |
Synonymes |
2-(1,3-dimethylxanthinyl-7-methyl)-4-methylmorpholine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(4-methylphenyl)methyl N-[(2R)-3-(1H-indol-3-yl)-2-methyl-1-oxo-1-[[(1S)-1-phenylethyl]amino]propan-2-yl]carbamate](/img/structure/B1208968.png)


![2,12-dimethyl-10,20-dithiapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(13),2,4,6,8,11,14,16,18-nonaene](/img/structure/B1208976.png)






